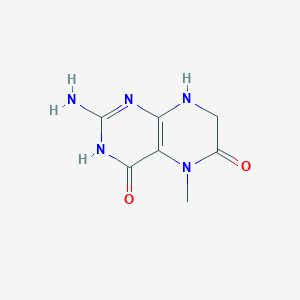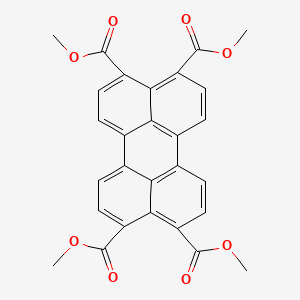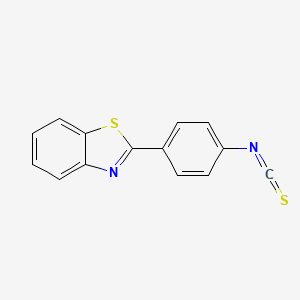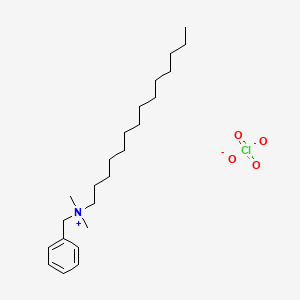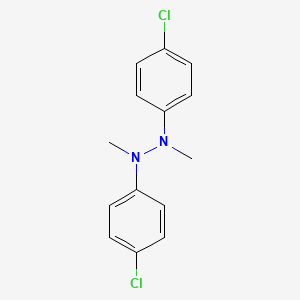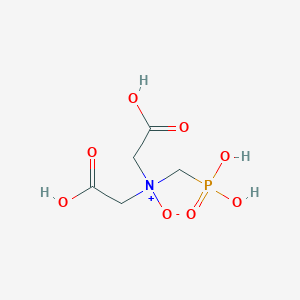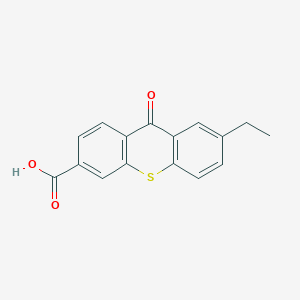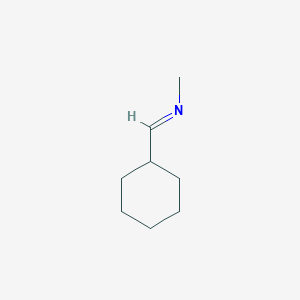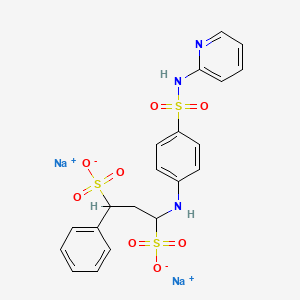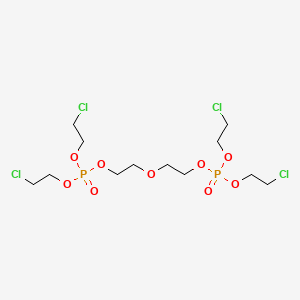![molecular formula C12H19NO3S B14648568 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol CAS No. 53936-81-5](/img/structure/B14648568.png)
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
Thioether Formation: The addition of the methylsulfanyl group through a thiol-ene reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers or thioethers.
Scientific Research Applications
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds, while the ethoxy and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
- 1-Amino-3-{4-[2-(methylthio)ethoxy]phenoxy}propan-2-ol
- 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-ol
- 1-Amino-3-{4-[2-(methylsulfanyl)propoxy]phenoxy}propan-2-ol
Uniqueness: 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
53936-81-5 |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
1-amino-3-[4-(2-methylsulfanylethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H19NO3S/c1-17-7-6-15-11-2-4-12(5-3-11)16-9-10(14)8-13/h2-5,10,14H,6-9,13H2,1H3 |
InChI Key |
XEQXXSQHKJPTFI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=CC=C(C=C1)OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
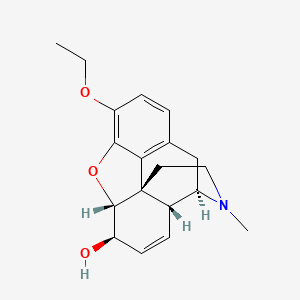
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
